

Spectroscopic analysis of Pyridoxine dicaprylate (NMR, IR, Mass Spec)

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Spectroscopic Profile of Pyridoxine Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Pyridoxine Dicaprylate**, a lipophilic derivative of Vitamin B6. While experimental spectra for this specific diester are not readily available in public databases, this document presents a detailed predicted spectroscopic profile based on the known spectral data of its parent compound, pyridoxine, and the principles of organic spectroscopy. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **Pyridoxine Dicaprylate** in research and development settings.

Chemical Structure and Properties

Pyridoxine dicaprylate, also known as pyridoxine dioctanoate, is the diester of pyridoxine and caprylic acid. Its chemical formula is C₂₄H₃₉NO₅ with a molecular weight of approximately 421.57 g/mol [1][2]. The esterification of the two primary hydroxyl groups of pyridoxine with caprylic acid significantly increases its lipophilicity compared to the parent vitamin B6, which can enhance its bioavailability and suitability for specific formulations[1].

IUPAC Name: [5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate[2]



Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **Pyridoxine Dicaprylate**. These predictions are derived from the analysis of the pyridoxine moiety and the addition of two caprylate (octanoyl) chains.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment |
|--------------------|--------------|-------------------|---|
| ~8.0 | S | 1H | Pyridine ring proton (H-6) |
| ~5.1 | S | 2H | Methylene protons (- CH ₂ -O-C=O) at C-4' |
| ~5.0 | S | 2H | Methylene protons (- CH ₂ -O-C=O) at C-5' |
| ~2.5 | S | 3H | Methyl protons on pyridine ring (C-2') |
| ~2.3 | t | 4H | Methylene protons alpha to carbonyl (- (C=O)-CH ₂ -) |
| ~1.6 | m | 4H | Methylene protons beta to carbonyl |
| ~1.3 | m | 16H | Methylene protons of caprylate chains |
| ~0.9 | t | 6H | Terminal methyl protons of caprylate chains |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data



| Chemical Shift (δ) ppm | Assignment |
|------------------------|--|
| ~173 | Carbonyl carbons of ester groups |
| ~150-160 | Aromatic carbons of the pyridine ring |
| ~120-140 | Aromatic carbons of the pyridine ring |
| ~60-65 | Methylene carbons of the ester linkages (-CH ₂ -O-) |
| ~34 | Methylene carbons alpha to carbonyl |
| ~20-32 | Methylene carbons of the caprylate chains |
| ~18 | Methyl carbon on the pyridine ring |
| ~14 | Terminal methyl carbons of the caprylate chains |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~3400 | Broad, Medium | O-H stretch (phenolic hydroxyl) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C and C=N stretching in pyridine ring |
| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data



| m/z | Interpretation |
|--------|---|
| 421.28 | [M]+, Molecular ion |
| 422.28 | [M+H]+, Protonated molecular ion (in ESI+) |
| 278 | [M - C ₈ H ₁₅ O ₂] ⁺ , Loss of a caprylate radical |
| 168 | [Pyridoxine - H]+ fragment |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of an organic compound like **Pyridoxine Dicaprylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Pyridoxine Dicaprylate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, significantly more scans than ¹H NMR (e.g., 1024 or more) to achieve adequate signal-tonoise ratio.



• Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid **Pyridoxine Dicaprylate** directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically scan in the range of 4000-400 cm⁻¹.

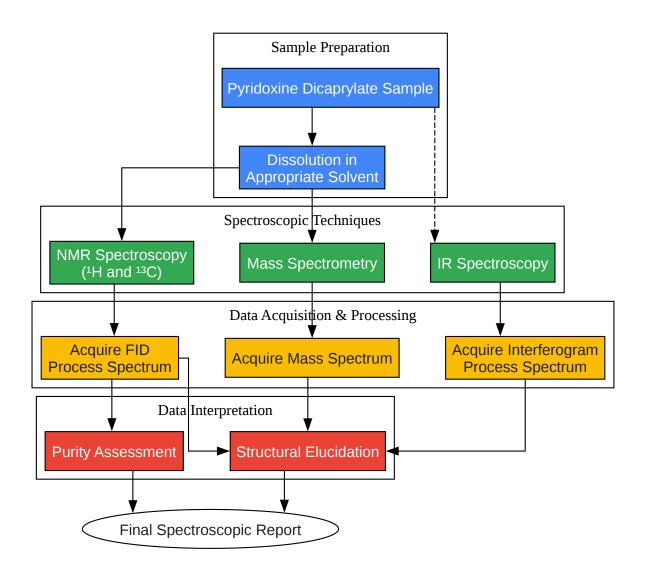
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **Pyridoxine Dicaprylate** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
 - Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
 - The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).



Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **Pyridoxine Dicaprylate**.



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Caption: A logical workflow for the spectroscopic analysis of **Pyridoxine Dicaprylate**.



This guide provides a foundational understanding of the expected spectroscopic properties of **Pyridoxine Dicaprylate**. Experimental verification of these predictions is recommended for definitive structural confirmation and for establishing a reference for future analytical work.

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References

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